Tenofovir Alafenamide Fumarate

HIV Lymphoid Tissue Pharmacokinetics

Tenofovir Alafenamide Fumarate (TAF) is a novel oral prodrug of the nucleotide reverse transcriptase inhibitor (NtRTI) tenofovir (TFV). As a potent inhibitor of HIV-1 reverse transcriptase and Hepatitis B Virus (HBV) polymerase, TAF is distinguished by its enhanced plasma stability and efficient intracellular delivery, which enables lower clinical dosing (10-25 mg) compared to the 300 mg dose required for its predecessor prodrug, Tenofovir Disoproxil Fumarate (TDF).

Molecular Formula C46H62N12O14P2
Molecular Weight 1069.0 g/mol
CAS No. 1392275-56-7
Cat. No. B611286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir Alafenamide Fumarate
CAS1392275-56-7
SynonymsTAF;  GS734;  GS-734;  GS 734;  GS 7340;  GS-7340;  GS7340;  Tenofovir alafenamide hemifumarate;  Tenofovir alafenamide fumarate (2:1);  Genvoya.
Molecular FormulaC46H62N12O14P2
Molecular Weight1069.0 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C21H29N6O5P.C4H4O4/c2*1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27;5-3(6)1-2-4(7)8/h2*5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24);1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*15-,16+,33+;/m11./s1
InChIKeySVUJNSGGPUCLQZ-FQQAACOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tenofovir Alafenamide Fumarate (CAS 1392275-56-7): A Nucleotide Prodrug with Differentiated Pharmacokinetics and Safety Profile


Tenofovir Alafenamide Fumarate (TAF) is a novel oral prodrug of the nucleotide reverse transcriptase inhibitor (NtRTI) tenofovir (TFV) [1]. As a potent inhibitor of HIV-1 reverse transcriptase and Hepatitis B Virus (HBV) polymerase, TAF is distinguished by its enhanced plasma stability and efficient intracellular delivery, which enables lower clinical dosing (10-25 mg) compared to the 300 mg dose required for its predecessor prodrug, Tenofovir Disoproxil Fumarate (TDF) [1][2]. This optimized profile is the direct result of a molecular design that bypasses the primary metabolic pathway of TDF, leading to a fundamental shift in tenofovir's tissue distribution and safety profile [3].

The Critical Risk of Substituting Tenofovir Alafenamide Fumarate with Tenofovir Disoproxil Fumarate or Other NtRTIs


The fundamental molecular design of TAF yields a vastly different pharmacokinetic and safety profile compared to its in-class analog, Tenofovir Disoproxil Fumarate (TDF), making direct therapeutic substitution both unsafe and clinically inappropriate [1]. TDF is a bis-ester prodrug that is readily hydrolyzed in plasma to tenofovir, leading to high systemic exposure of the parent drug which drives dose-limiting renal and bone toxicities [2]. In contrast, TAF is a phosphonoamidate prodrug that exhibits significantly greater stability in human plasma (half-life of ~90 minutes vs. ~0.4 minute for TDF) [3], remaining largely intact in the bloodstream and delivering its active metabolite, tenofovir diphosphate (TFV-DP), preferentially to target cells like lymphocytes and hepatocytes [4]. Consequently, TAF achieves >4-fold higher intracellular TFV-DP concentrations in key tissues while reducing circulating plasma tenofovir by ~90% compared to TDF [5][6]. This fundamental redistribution of drug exposure is the basis for its improved safety profile and why the compounds are not interchangeable, as detailed in the quantitative evidence below.

Quantitative Evidence for Selecting Tenofovir Alafenamide Fumarate (CAS 1392275-56-7) Over Tenofovir Disoproxil Fumarate


Superior Intracellular Active Metabolite (TFV-DP) Concentrations in Key HIV Compartments with TAF vs. TDF

In a head-to-head human study, tenofovir alafenamide fumarate (TAF) achieved substantially higher intracellular concentrations of the active antiviral metabolite tenofovir diphosphate (TFV-DP) in peripheral blood mononuclear cells (PBMCs) and lymph nodes (LN) compared to tenofovir disoproxil fumarate (TDF) [1]. This was demonstrated in a cross-over study of 13 HIV-infected persons who switched from a stable TDF-containing regimen to a TAF-containing regimen. The geometric mean ratios of TFV-DP concentrations for TAF relative to TDF were 7.3-fold higher in PBMCs and 6.4-fold higher in lymph node mononuclear cells [1].

HIV Lymphoid Tissue Pharmacokinetics

Drastically Reduced Systemic Tenofovir Exposure and Enhanced Prodrug Stability with TAF vs. TDF

TAF demonstrates a fundamental shift in drug exposure compared to TDF, characterized by a 90% reduction in circulating plasma tenofovir (TFV) concentrations [1][2]. In a prospective cross-over study of 30 participants, mean plasma TFV concentrations were 99.98 ng/mL on TDF and decreased to 10.2 ng/mL after switching to TAF (P < 0.001) [1]. This is underpinned by TAF's superior plasma stability. TAF has a plasma half-life of approximately 90 minutes, whereas TDF is rapidly hydrolyzed with a half-life of approximately 0.4 minute [2]. The enhanced stability ensures that the prodrug remains intact in circulation and is delivered preferentially to target cells, minimizing systemic tenofovir exposure and associated off-target toxicity.

Pharmacokinetics Plasma Stability Prodrug

Improvement in Renal Tubular Function Markers and Bone Mineral Density Following Switch from TDF to TAF

Switching from TDF to TAF leads to rapid and significant improvements in markers of proximal renal tubular function and bone mineral density (BMD). In a prospective study of 75 chronic hepatitis B (CHB) patients switched from TDF 300 mg daily to TAF 25 mg daily, hip and spine BMD significantly increased from baseline by +12.9% and +2.4%, respectively, within just 12 weeks (P < 0.01 for both) [1]. Concurrently, urinary markers of renal tubular dysfunction, beta-2-microglobulin to creatinine and retinol-binding protein to creatinine ratios, also showed significant decreases (P < 0.01) by week 12, indicating reversal of TDF-associated tubular toxicity [1].

Nephrotoxicity Bone Mineral Density Chronic Hepatitis B

Non-Inferior Antiviral Efficacy with a Superior Safety Profile: TAF vs. TDF in Chronic Hepatitis B

In a pivotal Phase 3 randomized controlled trial (NCT01940471) in HBeAg-positive chronic hepatitis B patients, TAF 25 mg once daily demonstrated non-inferior antiviral efficacy to TDF 300 mg once daily at Week 48 [1]. Virologic response (HBV DNA <29 IU/mL) was achieved in 63.9% of patients on TAF compared to 66.8% on TDF (difference in proportions: -3.6%, 95% CI meeting the pre-specified 10% non-inferiority margin) [1]. Critically, this equivalent viral suppression was achieved with a significantly improved safety profile, as TAF-treated patients experienced less impact on bone mineral density and renal function parameters [1][2].

Hepatitis B Phase 3 Clinical Trial Efficacy

Predictable Lipid Profile Changes: A Quantitative Understanding of TAF vs. TDF

Switching from TDF to TAF is associated with a predictable and quantifiable increase in serum lipid parameters, a phenomenon attributed to the removal of TDF's mild lipid-lowering effect rather than a direct hyperlipidemic action of TAF. A real-world retrospective analysis of 36 virologically suppressed people living with HIV found that switching to TAF led to a significant mean increase in total cholesterol of +18.43 mg/dL (SD = 23.86 mg/dL, p < 0.0001) and LDL cholesterol of +13.75 mg/dL (SD = 23.05 mg/dL, p = 0.001) within the first 12 months [1]. This is consistent with other studies showing similar increases [2].

Lipid Metabolism Real-World Evidence Metabolic Safety

Optimal Research and Clinical Application Scenarios for Tenofovir Alafenamide Fumarate (CAS 1392275-56-7) Based on Comparative Evidence


Long-Term Management of Chronic Hepatitis B in Patients with or at Risk for Renal or Bone Disease

The quantitative evidence confirms TAF as the preferred nucleotide analog for chronic HBV management in patients where long-term bone and renal health is a priority [1]. The Phase 3 data demonstrating non-inferior viral suppression to TDF, combined with the documented reversal of TDF-induced BMD loss and renal tubular dysfunction (e.g., +12.9% hip BMD increase at 12 weeks post-switch), makes TAF the evidence-based choice for initiating therapy in all but the most lipid-sensitive patients. Procurement should prioritize TAF to reduce the long-term healthcare burden associated with managing TDF-related toxicities [2].

HIV Treatment in Virologically Suppressed Patients Requiring a Switch from a TDF-Containing Regimen

For individuals with HIV who are virologically suppressed on a TDF-containing regimen, a switch to a TAF-containing regimen is a high-value intervention supported by robust quantitative evidence. The switch is proven to maintain viral suppression while dramatically reducing systemic tenofovir exposure (90% decrease in plasma TFV) and increasing active metabolite concentrations in lymphoid tissue reservoirs (7.3-fold higher TFV-DP in PBMCs) [1][2]. This directly translates to improved safety markers (reversal of BMD loss and renal tubular dysfunction) [3] and is a key strategy for optimizing long-term, well-tolerated ART. Formulary inclusion should reflect this as a standard-of-care switch option.

Investigational Use in HIV Cure Research Targeting Lymphoid Tissue Reservoirs

The unique ability of TAF to achieve 6.4-fold higher concentrations of the active metabolite TFV-DP in lymph node mononuclear cells compared to TDF provides a compelling rationale for its preferential use in HIV cure research [1]. Lymphoid tissues are a critical sanctuary for latent HIV. By delivering significantly more drug to this compartment, TAF offers a novel tool for 'shock and kill' or 'block and lock' cure strategies that aim to eliminate or permanently silence the viral reservoir. Researchers procuring antiviral agents for such studies should specifically select TAF over TDF to maximize drug penetration to the site of interest [1].

Quote Request

Request a Quote for Tenofovir Alafenamide Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.